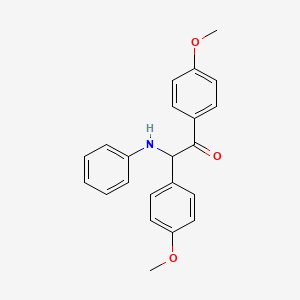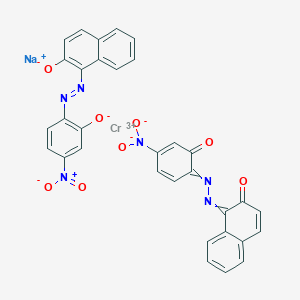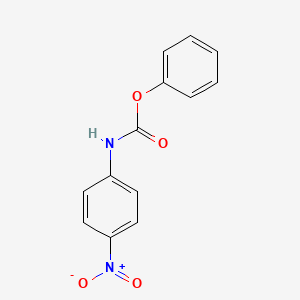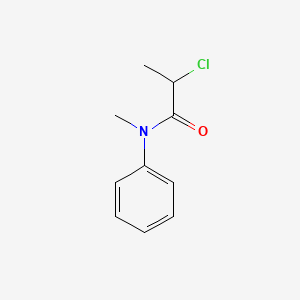
2-Anilino-1,2-bis(4-methoxyphenyl)ethanone
Vue d'ensemble
Description
2-Anilino-1,2-bis(4-methoxyphenyl)ethanone is a chemical compound with the linear formula C22H21NO3 . It has a molecular weight of 347.418 . The IUPAC name for this compound is 1,2-bis(4-methoxyphenyl)-2-(phenylamino)ethan-1-one .
Molecular Structure Analysis
The molecular structure of this compound consists of two 4-methoxyphenyl groups attached to a central ethanone group, which is also attached to an aniline group . The exact 3D structure could not be found in the search results.Applications De Recherche Scientifique
Environmental Impact and Microbial Interaction
The compound 2-Anilino-1,2-bis(4-methoxyphenyl)ethanone and its structural analogs have been studied in various environmental and microbial contexts. For instance, Methoxychlor, a structurally related compound, has been observed to undergo reductive dechlorination by human intestinal bacterium Eubacterium limosum, highlighting the potential microbial pathways for its transformation and possible environmental implications due to its endocrine-disrupting and carcinogenic properties (Yim et al., 2008). Similarly, other microbial species have shown the ability to convert methoxychlor to dechlorinated methoxychlor, suggesting a broader environmental role for bacteria in the primary dechlorination of such compounds (Satsuma & Masuda, 2012).
Organic Chemistry and Molecular Synthesis
In organic chemistry, this compound and similar molecules have been utilized in various synthetic pathways. For example, the compound has been involved in reactions like the 1,5-sigmatropic rearrangement of cyclopentadienones, demonstrating complex reaction behavior and offering insights into the sequential pericyclic reaction behavior of such compounds (Yamaguchi et al., 2004). Furthermore, novel biphenyl carboxamide analogs have been synthesized, involving this compound, for potential analgesic activity, highlighting its role in medicinal chemistry applications (Datar, 2015).
Material Science and Photodimerization
In material science, molecules structurally related to this compound have been involved in the development of advanced materials. For instance, the photodimerization of certain compounds bearing similar structural motifs has been explored for potential applications in creating new materials with unique properties (Ghosn & Wolf, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-anilino-1,2-bis(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-19-12-8-16(9-13-19)21(23-18-6-4-3-5-7-18)22(24)17-10-14-20(26-2)15-11-17/h3-15,21,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTUWVAVWIPHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6510-68-5 | |
| Record name | NSC76725 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-](/img/structure/B3055421.png)
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)

![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-](/img/structure/B3055424.png)






